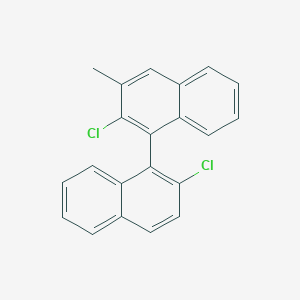

(r)-2,2'-Dichloromethyl-1,1'-binaphthyl

Description

(R)-2,2'-Dichloromethyl-1,1'-binaphthyl is a chiral binaphthyl derivative featuring two chloromethyl (-CH2Cl) substituents at the 2 and 2' positions of the naphthalene rings. These compounds are pivotal in asymmetric synthesis due to their rigid, axially chiral frameworks, which enable high enantioselectivity in transition-metal-catalyzed reactions like hydrogenation and cross-coupling .

Properties

Molecular Formula |

C21H14Cl2 |

|---|---|

Molecular Weight |

337.2 g/mol |

IUPAC Name |

2-chloro-1-(2-chloronaphthalen-1-yl)-3-methylnaphthalene |

InChI |

InChI=1S/C21H14Cl2/c1-13-12-15-7-3-5-9-17(15)20(21(13)23)19-16-8-4-2-6-14(16)10-11-18(19)22/h2-12H,1H3 |

InChI Key |

OSNGMQBQVMNKGU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CC=CC=C2C(=C1Cl)C3=C(C=CC4=CC=CC=C43)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Hydrogenation Catalysis

- (R)-BINAP-Ru Complexes: Dichloro[(R)-BINAP]ruthenium(II) achieves >99% enantiomeric excess (ee) in ketone hydrogenation . Comparatively, Tol-BINAP (with p-tolyl groups) shows enhanced activity due to improved electron-donating capacity .

- Diamine-Based Ligands: (R)-1,1'-binaphthyl-2,2'-diamine derivatives, when converted to diamidophosphites, exhibit moderate ee (70–85%) in rhodium-catalyzed hydrogenations .

Cross-Coupling and Arylation

- Phosphine Ligands: BINAP enables Buchwald-Hartwig amination and Suzuki-Miyaura coupling with high turnover numbers (TON > 10,000) .

- Halogenated Derivatives: Brominated binaphthols (e.g., (R)-3,3'-dibromo-1,1'-bi-2-naphthol) serve as chiral auxiliaries but are less effective in metal catalysis due to weaker coordination .

Physical and Chemical Properties

- Stability: Chlorinated and phosphine-containing binaphthyls (e.g., BINAP-Ru complexes) are air-sensitive and require inert storage . Methoxy derivatives (e.g., BINOL analogs) are more stable but less versatile in catalysis .

- Solubility: Dichloromethyl groups may improve solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to nonpolar methyl or aryl substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.